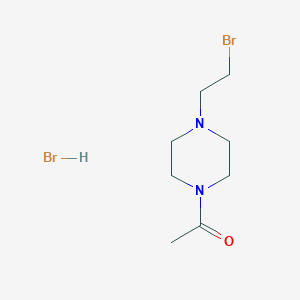

1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide

描述

属性

IUPAC Name |

1-[4-(2-bromoethyl)piperazin-1-yl]ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrN2O.BrH/c1-8(12)11-6-4-10(3-2-9)5-7-11;/h2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZZFKNGDDHMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048664-14-7 | |

| Record name | Ethanone, 1-[4-(2-bromoethyl)-1-piperazinyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048664-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation Methods

Synthesis of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone Hydrobromide

The synthesis generally proceeds via:

- Introduction of the 2-bromoethyl substituent onto the piperazine ring

- Acetylation of the piperazine nitrogen to form the ethanone moiety

- Formation of the hydrobromide salt to improve compound stability and solubility

Stepwise Synthetic Route

Step 1: Preparation of 2-Bromoethylpiperazine Intermediate

- Starting from piperazine, the 2-bromoethyl group is introduced typically by nucleophilic substitution using 1,2-dibromoethane or related bromoalkylating agents.

- Reaction conditions involve stirring piperazine with 1,2-dibromoethane in an appropriate solvent (e.g., ethanol or methanol) under reflux to yield 1-(2-bromoethyl)piperazine.

Step 2: Acetylation of Piperazine Nitrogen

- The acetyl group is introduced by reacting the 1-(2-bromoethyl)piperazine intermediate with acetylating agents such as acetyl chloride or acetic anhydride.

- This reaction is typically performed in an alcohol solvent (e.g., ethanol) with the addition of a base (e.g., sodium carbonate) to neutralize the acid byproducts.

- The reaction is carried out under cooling initially, then warmed to reflux for 1-2 hours to ensure complete acetylation.

Step 3: Formation of Hydrobromide Salt

- The free base 1-(4-(2-bromoethyl)piperazin-1-yl)ethanone is converted to its hydrobromide salt by treatment with hydrobromic acid (HBr) in an alcoholic solution.

- This step improves the compound’s crystallinity, purity, and stability.

- The hydrobromide salt is isolated by crystallization, filtration, and washing with cold acetone or ether.

Alternative Synthetic Details from Patent Literature

A Chinese patent (CN1616440A) describes a related synthetic approach for acetylated piperazine derivatives, which can be adapted for this compound:

- The patent outlines a bromination step using diethanolamine and 40% HBr to generate brominated intermediates.

- Subsequent cyclization and demethylation steps yield piperazine hydrobromide salts.

- Acetylation is performed in alcoholic solution with alkali and acetic anhydride, maintaining pH 8-9 and refluxing at 90-100 °C for 1-2 hours.

- The process achieves yields over 80% with high purity and reduced byproduct formation.

Laboratory-Scale Synthesis Example

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Piperazine + 1,2-dibromoethane, reflux in ethanol | Alkylation to form 1-(2-bromoethyl)piperazine | Moderate to high yield; reaction monitored by TLC |

| 2 | 1-(2-bromoethyl)piperazine + acetic anhydride + Na2CO3, reflux in ethanol | Acetylation of piperazine nitrogen | Yield typically 70-85%; pH controlled to 8-9 |

| 3 | Product + HBr (40-48%), crystallization in alcohol | Formation of hydrobromide salt | High purity crystalline product; mp ~166-170 °C |

Analytical and Purification Techniques

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Alkylation solvent | Ethanol or methanol | Reflux conditions |

| Alkylating agent | 1,2-dibromoethane | Stoichiometric excess often used |

| Acetylation agent | Acetic anhydride or acetyl chloride | Base added to neutralize acid |

| pH during acetylation | 8-9 | Controlled by alkali addition |

| Temperature for acetylation | 90-100 °C reflux | 1-2 hours reaction time |

| Hydrobromide formation | 40-48% HBr in alcohol | Crystallization step |

| Yield | 70-85% overall | High purity product |

Research Findings and Considerations

- The presence of the bromoethyl group allows further functionalization via nucleophilic substitution, making this compound a versatile intermediate in medicinal chemistry.

- The hydrobromide salt form enhances solubility and stability, facilitating handling and storage.

- The synthetic methods emphasize minimizing byproducts and environmental impact by optimizing HBr concentration and reaction conditions.

- The compound’s preparation is well-documented in patent literature and chemical catalogs, though commercial availability is limited and sometimes discontinued, indicating the need for in-house synthesis for research purposes.

化学反应分析

Types of Reactions

1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted piperazine derivative, while oxidation can produce an oxide or ketone .

科学研究应用

1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological pathways and as a tool for modifying biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

作用机制

The mechanism of action of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also interact with biological molecules, potentially affecting their function and activity .

相似化合物的比较

Key Observations :

- Bromine vs. Sulfonyl/Tetrazolyl Groups : The bromoethyl group in the target compound enhances electrophilicity, making it reactive in alkylation reactions, whereas sulfonyl or tetrazolyl-thio substituents (e.g., in compounds 7n–7r) improve metabolic stability and target binding affinity .

- Aromatic vs. Aliphatic Substituents : Derivatives with aryl groups (e.g., biphenyl or methoxyphenyl) exhibit enhanced CNS penetration and serotonin/dopamine receptor antagonism, as seen in antipsychotic candidates . In contrast, aliphatic bromoethyl/acetyl groups prioritize synthetic versatility over direct receptor binding .

Antiproliferative Activity

- The target compound’s structural analogues with tetrazolyl-thio and sulfonyl groups (e.g., 7n, 7o) demonstrated potent antiproliferative activity against cancer cell lines (IC₅₀: 5–10 µM), attributed to DNA intercalation and topoisomerase inhibition .

- In contrast, bromoethyl derivatives are primarily intermediates; their bioactivity is often realized after further functionalization into alkylating agents or kinase inhibitors .

Antipsychotic Activity

- Arylpiperazine derivatives like 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone showed balanced 5-HT₂A/D₂ receptor antagonism (Ki: 1–5 nM) with reduced catalepsy risk, a profile linked to electron-withdrawing substituents (e.g., Cl, CF₃) .

- The bromoethyl group’s lack of direct receptor engagement limits standalone antipsychotic utility but enables prodrug strategies for CNS-targeted delivery .

Physicochemical Properties

Notable Trends:

- Hydrolytic Sensitivity : Bromoethyl derivatives require anhydrous conditions during synthesis to prevent debromination, whereas sulfonyl analogues (e.g., 7n–7r) exhibit greater stability .

- Bioavailability : Aryl-substituted derivatives (e.g., biphenyl) display higher logP values (>3), enhancing blood-brain barrier penetration compared to aliphatic bromoethyl/acetyl derivatives (logP ~1.5) .

生物活性

1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and applications in research and medicine, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a bromoethyl group and an ethanone moiety. The presence of the bromoethyl group allows for nucleophilic substitution reactions, which can lead to the formation of covalent bonds with various biological targets, including proteins and enzymes.

The biological activity of this compound primarily arises from its ability to interact with molecular targets through:

- Covalent Bond Formation : The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, altering their activity.

- Non-Covalent Interactions : The ethanone moiety can participate in hydrogen bonding and hydrophobic interactions, which may enhance binding affinity to biological targets.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes, particularly those involved in cancer pathways. For instance, studies have shown that similar piperazine derivatives can inhibit poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair mechanisms in cancer cells .

Table 1: Comparative IC50 Values of Piperazine Derivatives

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | TBD | TBD |

| Olaparib | 57.3 | PARP1 |

| Compound 5e (related structure) | 18 | PARP1 |

Note: TBD indicates that specific IC50 values for the compound are yet to be determined through experimental studies.

Antitumor Activity

In vitro studies have demonstrated that derivatives of piperazine exhibit significant antitumor activity. The mechanism involves the induction of apoptosis in cancer cells, potentially through the activation of caspases and modulation of DNA repair pathways .

Case Studies

Case Study 1: PARP Inhibition

A study focused on piperazine derivatives showed that compounds similar to this compound effectively inhibited PARP activity in breast cancer cell lines. The results indicated enhanced cleavage of PARP and increased levels of phosphorylated H2AX, suggesting a role in DNA damage response .

Case Study 2: Antimicrobial Activity

Another research effort evaluated the antimicrobial properties of piperazine derivatives, highlighting their potential against various bacterial strains. The compounds were assessed for their minimum inhibitory concentrations (MIC), demonstrating promising antibacterial effects .

Applications in Research and Medicine

Given its biological activity, this compound serves as a valuable tool in:

- Drug Development : As a precursor for synthesizing novel therapeutic agents targeting cancer and other diseases.

- Biological Pathway Studies : Investigating enzyme inhibition mechanisms and cellular responses to drug treatment.

- Industrial Chemistry : Utilized as an intermediate in the synthesis of various organic compounds .

常见问题

Basic: What synthetic routes are commonly employed to prepare 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide?

Methodological Answer:

The synthesis typically involves alkylation of a piperazine core. A two-step approach is often used:

Piperazine Functionalization: React piperazine with 2-bromoethyl ketone derivatives in an aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., N,N-diisopropylethylamine) to introduce the bromoethyl group .

Hydrobromide Salt Formation: Treat the intermediate with hydrobromic acid to yield the hydrobromide salt.

Key considerations include stoichiometric control of bromoethylating agents and inert atmosphere use to minimize side reactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ for C₉H₁₆BrN₂O·HBr: ~323.0 g/mol).

- Elemental Analysis: Ensures purity by matching calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .

Advanced: How can researchers optimize reaction yields during bromoethylation?

Methodological Answer:

- Solvent Selection: Use anhydrous DCM or THF to stabilize intermediates and reduce hydrolysis .

- Catalysis: Add catalytic KI to enhance alkylation efficiency via halogen exchange .

- Temperature Control: Maintain 0–5°C during bromoethyl group addition to suppress side reactions (e.g., dimerization) .

- Monitoring: Track progress via TLC (silica gel, ethyl acetate/hexane; Rf ~0.4–0.5) or in situ FTIR for carbonyl group detection .

Advanced: What safety protocols are essential for handling this hydrobromide salt?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use a fume hood to prevent inhalation of hydrobromic acid vapors .

- Storage: Store in airtight containers with desiccants (e.g., silica gel) at 2–8°C to prevent hygroscopic degradation .

- Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How does X-ray crystallography resolve structural ambiguities in piperazine derivatives?

Methodological Answer:

- Single-Crystal Growth: Recrystallize the compound from ethanol/water mixtures to obtain diffraction-quality crystals .

- Data Collection: Use Cu-Kα radiation (λ = 1.5418 Å) at 113 K to minimize thermal motion artifacts .

- Analysis: Refine bond lengths (e.g., C-Br: ~1.93 Å) and angles (e.g., piperazine chair conformation) using software like SHELX. Compare with analogous structures (e.g., chloro derivatives in ).

Basic: What are the potential research applications of this compound?

Methodological Answer:

- Pharmaceutical Intermediates: Acts as a precursor for kinase inhibitors (e.g., fluorobenzyl piperazine derivatives in ).

- Structure-Activity Relationship (SAR) Studies: Modifying the bromoethyl group can enhance binding affinity to biological targets (e.g., anti-cancer agents) .

- Cross-Coupling Reactions: The bromine atom enables Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups for diversity-oriented synthesis .

Advanced: How can researchers address discrepancies in elemental analysis data?

Methodological Answer:

- Sample Purity: Pre-purify via column chromatography (silica gel, gradient elution) or recrystallization .

- Instrument Calibration: Validate CHN analyzers with certified standards (e.g., acetanilide) .

- Hydration Check: Perform Karl Fischer titration to quantify residual moisture, which skews H% calculations .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

- Lyophilization: Freeze-dry the compound to remove water and store under argon .

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

- Additives: Include antioxidants (e.g., BHT) in storage solutions to prevent radical-mediated decomposition .

Basic: How is the hydrobromide counterion confirmed analytically?

Methodological Answer:

- Ion Chromatography: Quantify bromide ions (retention time ~3.5 min) using a conductivity detector .

- Silver Nitrate Test: Precipitate AgBr (yellowish) from an aqueous solution to confirm Br⁻ presence .

Advanced: What computational methods support the design of derivatives?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to predict binding modes to target proteins (e.g., tyrosine kinases) .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of substituents .

- QSAR Models: Corrogate substituent lipophilicity (ClogP) with biological activity data to guide synthetic priorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。